Methyl 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetate
Overview
Description
Methyl 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetate is a synthetic organic compound belonging to the class of oxindoles This compound is characterized by the presence of a bromine atom at the 5-position of the indolin-2-one core, along with a methyl ester group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-bromo-3,3-dimethylindolin-2-one.
Bromination: The indolin-2-one core is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane.
Esterification: The brominated indolin-2-one is then subjected to esterification with methyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the indolin-2-one core can be reduced to form the corresponding alcohol.
Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies to investigate its biological activity, including its effects on enzyme inhibition and cell proliferation.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as acetylcholine esterase (AChE) or other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to apoptosis, cell cycle regulation, and oxidative stress, leading to its observed biological effects.
Comparison with Similar Compounds
5-Bromo-3,3-dimethylindolin-2-one: Lacks the methyl ester group, making it less versatile in synthetic applications.
Methyl 2-(3,3-dimethyl-2-oxoindolin-1-yl)acetate: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
Methyl 2-(5-chloro-3,3-dimethyl-2-oxoindolin-1-yl)acetate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Uniqueness: Methyl 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetate is unique due to the presence of both the bromine atom and the methyl ester group, which confer distinct reactivity and potential biological activity. The bromine atom enhances its ability to undergo substitution reactions, while the methyl ester group allows for further functionalization.
Biological Activity
Methyl 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetate is a compound that belongs to the indole derivative family, which has been extensively studied for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom at the 5-position of the indole ring, which significantly influences its chemical reactivity and biological properties. The compound can be synthesized through bromination followed by acylation of 3,3-dimethyl-2-oxoindoline, utilizing reagents such as bromine or N-bromosuccinimide (NBS) in suitable solvents like chloroform or acetic acid.
The mechanism of action for this compound involves its interaction with specific molecular targets. The presence of the bromine atom enhances its binding affinity to certain receptors or enzymes, which may lead to various biological effects. This compound has been studied for its potential as an antiviral , anticancer , and anti-inflammatory agent .
Antiviral Activity
Recent studies have highlighted the antiviral potential of indole derivatives, including this compound. Research indicates that compounds within this category can inhibit viral replication by targeting critical enzymes involved in nucleotide biosynthesis. For instance, some derivatives have shown effectiveness against viruses such as canine distemper virus and others affecting marine life .
Anticancer Properties
The anticancer activity of this compound has been evaluated against various cancer cell lines. In a study assessing the cytotoxic effects on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay, this compound demonstrated promising results without significant cytotoxic effects at lower concentrations .
Study on Antiviral Efficacy
A recent investigation focused on the antiviral efficacy of N-Heterocycles, including derivatives similar to this compound. The study reported that these compounds exhibited substantial inhibition of viral replication in vitro, particularly against RNA viruses. The mechanism was primarily attributed to their ability to act as IMP dehydrogenase inhibitors .
Anticancer Activity Assessment
In another study evaluating various indole derivatives for their anticancer properties, this compound was part of a series tested for cytotoxicity against multiple cancer cell lines. The results indicated that while some compounds showed significant cytotoxic effects at higher concentrations, this specific derivative maintained low toxicity levels while still exhibiting anticancer activity .
Summary Table of Biological Activities
Properties
IUPAC Name |
methyl 2-(5-bromo-3,3-dimethyl-2-oxoindol-1-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-13(2)9-6-8(14)4-5-10(9)15(12(13)17)7-11(16)18-3/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXBSYDJZUTCQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137245 | |
Record name | 1H-Indole-1-acetic acid, 5-bromo-2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901137245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263213-65-5 | |
Record name | 1H-Indole-1-acetic acid, 5-bromo-2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263213-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-1-acetic acid, 5-bromo-2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901137245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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